Cas no 1291866-09-5 (ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate)

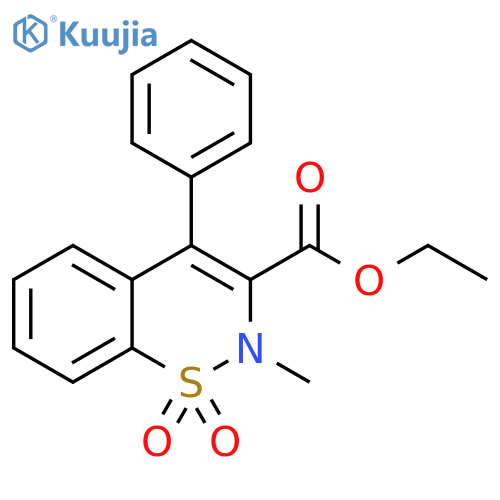

1291866-09-5 structure

商品名:ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate

CAS番号:1291866-09-5

MF:C18H17NO4S

メガワット:343.39688372612

CID:5310492

ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2H-1,2-Benzothiazine-3-carboxylic acid, 2-methyl-4-phenyl-, ethyl ester, 1,1-dioxide

- ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate

-

- インチ: 1S/C18H17NO4S/c1-3-23-18(20)17-16(13-9-5-4-6-10-13)14-11-7-8-12-15(14)24(21,22)19(17)2/h4-12H,3H2,1-2H3

- InChIKey: PCGUXEPPYJHYGB-UHFFFAOYSA-N

- ほほえんだ: S1(=O)(=O)C2=CC=CC=C2C(C2=CC=CC=C2)=C(C(OCC)=O)N1C

ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6660-3176-3mg |

ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |

1291866-09-5 | 3mg |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F6660-3176-20mg |

ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |

1291866-09-5 | 20mg |

$99.0 | 2023-09-07 | ||

| Life Chemicals | F6660-3176-30mg |

ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |

1291866-09-5 | 30mg |

$119.0 | 2023-09-07 | ||

| Life Chemicals | F6660-3176-100mg |

ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |

1291866-09-5 | 100mg |

$248.0 | 2023-09-07 | ||

| Life Chemicals | F6660-3176-75mg |

ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |

1291866-09-5 | 75mg |

$208.0 | 2023-09-07 | ||

| Life Chemicals | F6660-3176-2μmol |

ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |

1291866-09-5 | 2μmol |

$57.0 | 2023-09-07 | ||

| Life Chemicals | F6660-3176-10μmol |

ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |

1291866-09-5 | 10μmol |

$69.0 | 2023-09-07 | ||

| Life Chemicals | F6660-3176-20μmol |

ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |

1291866-09-5 | 20μmol |

$79.0 | 2023-09-07 | ||

| Life Chemicals | F6660-3176-5mg |

ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |

1291866-09-5 | 5mg |

$69.0 | 2023-09-07 | ||

| Life Chemicals | F6660-3176-40mg |

ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate |

1291866-09-5 | 40mg |

$140.0 | 2023-09-07 |

ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

1291866-09-5 (ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate) 関連製品

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量